Cas no 84313-42-8 (H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt)

84313-42-8 structure
Nome del prodotto:H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Phenylalaninamide,D-phenylalanyl-L-methionyl-L-arginyl-
- (D-Phe1)-FMRFamide
- DPHE-MET-ARG-PHE-NH2
- H-D-Phe-Met-Arg-Phe-NH2
- 84313-42-8
- D-PHE-MET-ARG-PHE AMIDE
- (2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide
- (S)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-((R)-2-amino-3-phenylpropanamido)-4-(methylthio)butanamido)-5-guanidinopentanamide
- H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt
-
- Inchi: InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22+,23+,24+/m1/s1
- Chiave InChI: WCSPDMCSKYUFBX-SBFWRKJZSA-N
- Sorrisi: CSCC[C@H](NC([C@H](N)CC1=CC=CC=C1)=O)C(N[C@H](C(N[C@H](C(N)=O)CC2=CC=CC=C2)=O)CCCNC(N)=N)=O
Proprietà calcolate
- Massa esatta: 598.30497302g/mol
- Massa monoisotopica: 598.30497302g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 42
- Conta legami ruotabili: 22
- Complessità: 889
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.1
- Superficie polare topologica: 246Ų
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | H229610-50mg |
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt |
84313-42-8 | 50mg |
$ 1655.00 | 2022-06-04 | ||
TRC | H229610-25mg |
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt |
84313-42-8 | 25mg |
$ 1040.00 | 2022-06-04 | ||
TRC | H229610-10mg |
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt |
84313-42-8 | 10mg |
$ 500.00 | 2022-06-04 |
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt Letteratura correlata
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
3. Back matter
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
84313-42-8 (H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt) Prodotti correlati
- 338393-02-5(Thiomorpholine, 4-[4-(4-methoxyphenyl)-2-thiazolyl]-)
- 1189872-71-6(N-[(2,5-dimethoxyphenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
- 1285382-91-3((1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine)
- 2248273-88-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(1H-imidazol-2-yl)carbamoyl]formate)
- 1803719-55-2(3-(3-Bromopropyl)-5-(chloromethyl)mandelic acid)
- 1790197-27-1(3-(2-methylphenyl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}propanamide)
- 25662-24-2(1-Benzyl-2-(bromomethyl)aziridine)
- 2120537-33-7(1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(1-piperidinylmethyl)-, methyl ester)
- 6632-49-1(4,4-bis(hydroxymethyl)-1,3-oxazolidin-2-one)
- 941868-31-1(2-oxo-1-(pyridin-2-yl)methyl-1,2-dihydropyridine-3-carboxylic acid)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
